molecular formula C11H22Br2 B097371 1,11-Dibromoundecane CAS No. 16696-65-4

1,11-Dibromoundecane

Cat. No.: B097371
CAS No.: 16696-65-4
M. Wt: 314.1 g/mol
InChI Key: SIBVHGAPHVRHMJ-UHFFFAOYSA-N
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Description

1,11-Dibromoundecane is an organic compound with the molecular formula C₁₁H₂₂Br₂. It is also known as undecamethylene dibromide. This compound is characterized by the presence of two bromine atoms attached to the terminal carbon atoms of an eleven-carbon alkane chain. At room temperature, this compound appears as a colorless to pale yellow liquid with a distinct odor. It has a high density and is poorly soluble in water but can be mixed with most organic solvents .

Scientific Research Applications

1,11-Dibromoundecane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of polymers and surfactants.

    Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It is also used in the synthesis of biologically active molecules.

    Medicine: Although not widely used in medicine, this compound can be a precursor in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of surfactants, dyes, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,11-Dibromoundecane is typically synthesized through the bromination of 1-undecene. The reaction involves the addition of bromine (Br₂) to 1-undecene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature for this reaction is usually maintained between 50°C and 100°C .

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and bromine addition. After the reaction, the product is purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1,11-Dibromoundecane primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions include nucleophilic substitution, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂). The reaction is typically carried out in polar solvents such as ethanol or water, and the temperature is maintained between 50°C and 100°C.

    Reduction: this compound can be reduced to 1-undecene using reducing agents such as zinc in acetic acid or lithium aluminum hydride (LiAlH₄).

Major Products:

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with hydroxide ions, the product is 1,11-undecanediol.

    Reduction: The major product is 1-undecene.

Mechanism of Action

The mechanism of action of 1,11-dibromoundecane involves its ability to undergo nucleophilic substitution reactions. The bromine atoms in the compound are good leaving groups, making it reactive towards nucleophiles. When a nucleophile attacks the carbon atom bonded to bromine, the bromine atom is displaced, resulting in the formation of a new bond between the carbon and the nucleophile. This mechanism is utilized in various synthetic applications to introduce different functional groups into the molecule .

Comparison with Similar Compounds

    1,10-Dibromodecane: Similar to 1,11-dibromoundecane but with a ten-carbon chain.

    1,12-Dibromododecane: Similar to this compound but with a twelve-carbon chain.

    1,9-Dibromononane: Similar to this compound but with a nine-carbon chain.

Uniqueness: this compound is unique due to its specific chain length and the position of the bromine atoms. This specific structure makes it suitable for certain applications where other similar compounds may not be as effective. For example, its chain length and reactivity make it particularly useful in the synthesis of polymers and surfactants .

Properties

IUPAC Name

1,11-dibromoundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22Br2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBVHGAPHVRHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCBr)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168211
Record name 1,11-Dibromoundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16696-65-4
Record name 1,11-Dibromoundecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16696-65-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,11-Dibromoundecane
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Record name 1,11-Dibromoundecane
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Record name 1,11-dibromoundecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 1,11-Dibromoundecane in current scientific research?

A1: this compound is primarily employed as a monomer in synthesizing various polymers, particularly liquid crystalline polyethers. [, , , , , ] Its structure, featuring a flexible eleven-carbon chain terminated by bromine atoms, makes it suitable for creating polymers with specific thermal and conformational properties.

Q2: How does the chain length of this compound influence the properties of the resulting polymers?

A2: The eleven-carbon chain length of this compound plays a crucial role in determining the phase behavior of the resulting polymers. Research suggests that incorporating this compound, compared to shorter dibromoalkanes, can lead to polymers with higher isotropization temperatures for their nematic mesophases. [] This indicates a broader temperature range for the liquid crystalline behavior, which can be advantageous for various applications.

Q3: Can you elaborate on the conformational behavior of this compound within a polymer chain, specifically in a low-temperature ordered phase?

A3: Studies utilizing solid-state 13C NMR on a polyether synthesized with this compound reveal insightful conformational details. [] In a low-temperature ordered phase, the methylene sequence of this compound exhibits a specific conformational arrangement. Starting from the bond between the oxygen and the first methylene carbon, the bond conformations are: dtdttttttdtd, where 't' represents a trans conformation and 'd' signifies a disordered state, likely an interchange between gauche and trans conformations. This ordered arrangement contributes to the overall properties of the polymer at low temperatures.

Q4: How does the conformational behavior of this compound change at higher temperatures, and what are the implications for the polymer's phase?

A4: As the temperature increases, the conformational behavior of this compound within the polymer undergoes a shift. The methylene sequence transitions to a dtdddttdddtd conformation in the high-temperature mesophase. [] This change indicates an increase in conformational disorder within the this compound segment. This disordering contributes to the transition of the polymer from a low-temperature ordered phase to a higher-temperature mesophase with different characteristics.

Q5: Beyond liquid crystalline polymers, are there other research applications utilizing this compound?

A5: Yes, this compound has found utility in synthesizing macrocycles. [] These macrocycles, incorporating this compound as a linking unit, exhibit interesting properties, including higher clearing temperatures compared to their linear polymer counterparts. This highlights the versatility of this compound as a building block for diverse molecular architectures with potentially tailorable properties.

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